molecular formula C5H11BrN2S B13952646 4,5-Dihydro-2-amino-3-ethylthiazolium bromide CAS No. 37914-95-7

4,5-Dihydro-2-amino-3-ethylthiazolium bromide

Cat. No.: B13952646
CAS No.: 37914-95-7
M. Wt: 211.13 g/mol
InChI Key: FNTMILDGUGRTEQ-UHFFFAOYSA-N
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Description

4,5-Dihydro-2-amino-3-ethylthiazolium bromide is a thiazolium bromide derivative characterized by a partially saturated thiazole ring (4,5-dihydrothiazole) with an amino group at position 2 and an ethyl substituent at position 2. This compound belongs to the broader class of thiazolium salts, which are structurally defined by a five-membered heterocyclic ring containing nitrogen and sulfur atoms. Thiazolium derivatives are of significant interest in medicinal chemistry due to their presence in bioactive molecules such as vitamin B1 (thiamine) and antibiotics like penicillin .

The synthesis of this compound typically involves cyclization reactions between thiosemicarbazides and phenacyl bromides under controlled conditions, as demonstrated in studies by Hassan et al. (2020). Spectroscopic methods (IR, NMR, mass spectrometry) and X-ray crystallography confirm its structural features, including planar geometry and hydrogen-bonding interactions in the solid state .

Properties

CAS No.

37914-95-7

Molecular Formula

C5H11BrN2S

Molecular Weight

211.13 g/mol

IUPAC Name

3-ethyl-1,3-thiazolidin-2-imine;hydrobromide

InChI

InChI=1S/C5H10N2S.BrH/c1-2-7-3-4-8-5(7)6;/h6H,2-4H2,1H3;1H

InChI Key

FNTMILDGUGRTEQ-UHFFFAOYSA-N

Canonical SMILES

CCN1CCSC1=N.Br

Origin of Product

United States

Preparation Methods

Gewald Reaction for Thiazole Ring Formation

The Gewald reaction is a well-established three-component reaction involving a carbonyl compound, an activated nitrile, and elemental sulfur under basic catalysis to form 2-aminothiazole derivatives. This method is instrumental in preparing the 2-amino-3-substituted thiazole core, which is a precursor to the target compound.

  • Reaction Components: Typically, a suitable aldehyde or ketone (for the 3-ethyl substituent, an ethyl-containing carbonyl compound is used), an activated nitrile (e.g., cyanoacetate derivatives), and elemental sulfur.
  • Catalyst/Base: Triethylamine or other organic bases are used to catalyze the reaction.
  • Solvent: Dimethylformamide or ethanol.
  • Conditions: Reflux or room temperature depending on substrates.

This approach yields 2-amino-3-ethylthiazole intermediates with moderate to good yields (47–89%) as reported in related thiazole syntheses.

Quaternization to Form Thiazolium Bromide Salt

Following the formation of the 2-amino-3-ethylthiazole intermediate, the key step to obtain 4,5-dihydro-2-amino-3-ethylthiazolium bromide involves quaternization of the thiazole nitrogen to form the thiazolium salt.

  • Alkylating Agent: Alkyl bromides (ethyl bromide or equivalents) are employed to introduce the ethyl group at the 3-position and simultaneously generate the bromide salt.
  • Solvent: Polar aprotic solvents such as dimethylformamide or ethanol.
  • Conditions: Heating under reflux or stirring at elevated temperatures to ensure complete quaternization.
  • Purification: The product is often isolated by crystallization or precipitation from the reaction mixture.

This step is critical to ensure the formation of the quaternary ammonium salt with the bromide counterion, stabilizing the molecule and enabling further applications.

Alternative Synthetic Routes

While the Gewald reaction combined with alkylation is the most common, other synthetic routes have been explored, including:

  • Direct cyclization of amino-thio compounds with ethylating agents.
  • Use of 2-(bromomethyl)pyridine hydrobromide analogs for ring closure and salt formation, as seen in related triazolium salt syntheses.

However, these methods are less reported specifically for 4,5-dihydro-2-amino-3-ethylthiazolium bromide.

Experimental Data and Reaction Optimization

Reaction Conditions and Yields

Step Conditions Yield (%) Notes
Gewald Reaction Reflux in DMF with triethylamine 47–89 Moderate to good yields
Quaternization with ethyl bromide Reflux in ethanol or DMF 70–85 Efficient salt formation

Purification Techniques

  • Extraction with water and organic solvents to remove impurities.
  • Vacuum concentration and recrystallization to obtain high-purity bromide salt.
  • Column chromatography may be used for intermediates if necessary.

Analytical Characterization

Comparative Analysis of Preparation Methods

Aspect Gewald Reaction + Alkylation Alternative Cyclization Methods
Starting Materials Readily available carbonyls, nitriles, sulfur Amino-thio compounds or bromomethylpyridines
Reaction Complexity Moderate Higher
Yield Moderate to good (47–89%) Variable, often lower
Purification Straightforward extraction and crystallization Often requires chromatographic purification
Scalability Suitable for scale-up Less documented for scale-up

Chemical Reactions Analysis

Types of Reactions

4,5-Dihydro-2-amino-3-ethylthiazolium bromide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it into thiazolidines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base (e.g., sodium hydroxide) facilitate substitution reactions.

Major Products

Scientific Research Applications

4,5-Dihydro-2-amino-3-ethylthiazolium bromide has been extensively studied for its applications in:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Potential use in developing drugs for treating infections and inflammatory diseases.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4,5-Dihydro-2-amino-3-ethylthiazolium bromide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting metabolic pathways. This inhibition can lead to antimicrobial or anti-inflammatory effects, depending on the target enzyme.

Comparison with Similar Compounds

Structural Differences :

  • MTT contains a fully unsaturated thiazole ring with methyl groups at positions 4 and 5, a tetrazolium ring fused to the thiazole, and two phenyl substituents.

Thiazolium Bromide Derivatives in Pharmaceuticals

  • Thiamine (Vitamin B1): Contains a thiazolium ring but with a pyrimidine substituent. The target compound’s amino group may mimic thiamine’s role in enzyme cofactor activity, though its lack of a pyrimidine moiety limits direct equivalence .
  • Rocuronium Bromide : A neuromuscular blocking agent with a steroidal backbone and quaternary ammonium group. While both compounds are bromide salts, rocuronium’s complex structure and mechanism of action (nicotinic acetylcholine receptor antagonism) differ fundamentally from the simpler thiazolium derivative .

Other Heterocyclic Bromides

  • 2-Bromo-6-phenylimidazo[2,1-b][1,3,4]thiadiazole: Shares a brominated heterocycle but replaces the thiazole with an imidazo-thiadiazole system.
  • 2-{[2-(Triethylamino)ethyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-ium Dibromide: Contains a dihydroimidazole core with a sulfanyl-triethylamino chain. The presence of dual bromide ions and a charged imidazolium ring contrasts with the single bromide and neutral thiazolium structure of the target compound .

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